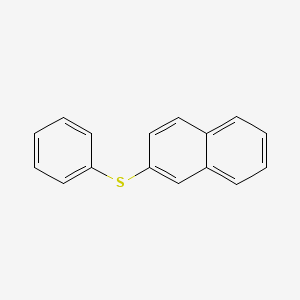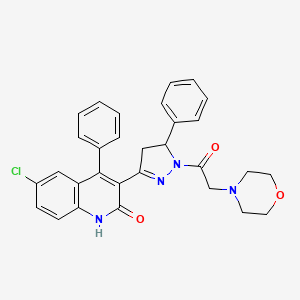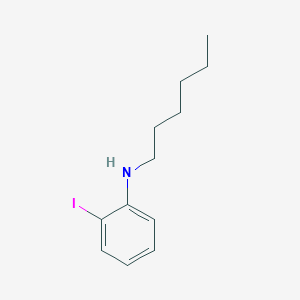
N-hexyl-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-2-iodoaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an iodine atom attached to the benzene ring at the second position and a hexyl group attached to the nitrogen atom. The presence of the iodine atom and the hexyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-iodoaniline can be achieved through several methods. One common approach involves the iodination of N-hexylaniline. This can be done using iodine (I2) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction typically takes place in an organic solvent like acetic acid or ethanol under reflux conditions .
Another method involves the decarboxylative iodination of anthranilic acids. This transition-metal-free and base-free process uses inexpensive KI and I2 as halogen donors under oxygen atmosphere . This method is operationally scalable and exhibits high functional-group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it to amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-hexyl-2-azidoaniline or N-hexyl-2-cyanoaniline can be formed.
Oxidation Products: Products such as N-hexyl-2-nitrosoaniline or N-hexyl-2-nitroaniline.
Reduction Products: Products like N-hexyl-2-aminobenzene.
Scientific Research Applications
N-hexyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-hexyl-2-iodoaniline depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function or signaling pathways. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
N-hexyl-2-iodoaniline can be compared with other similar compounds, such as:
- N-hexyl-2-bromoaniline
- N-hexyl-2-chloroaniline
- N-hexyl-2-fluoroaniline
These compounds share similar structures but differ in the halogen atom attached to the benzene ring. The presence of different halogens can influence the reactivity and properties of these compounds. For example, iodine is a better leaving group compared to bromine, chlorine, or fluorine, making this compound more reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C12H18IN |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-hexyl-2-iodoaniline |
InChI |
InChI=1S/C12H18IN/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3 |
InChI Key |
YUFNEBVXLIXOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
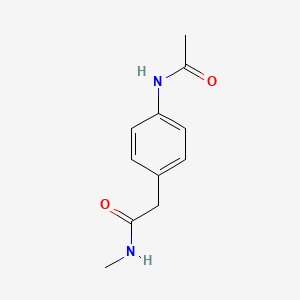
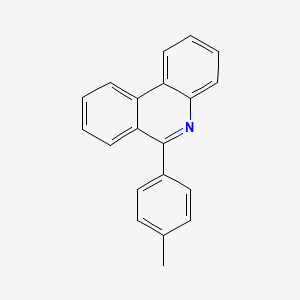
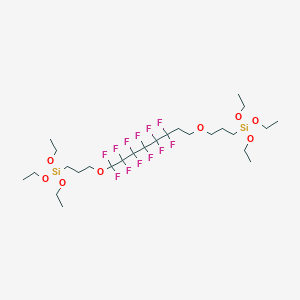
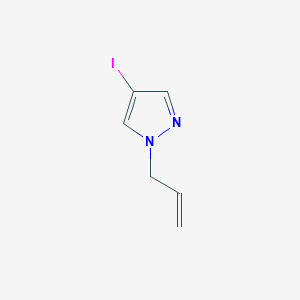
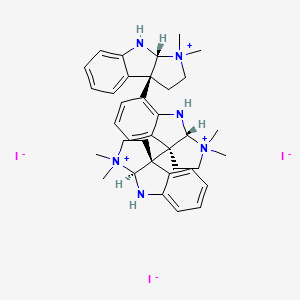
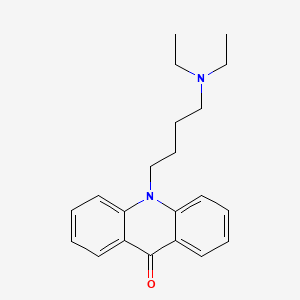
![N'-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14125278.png)
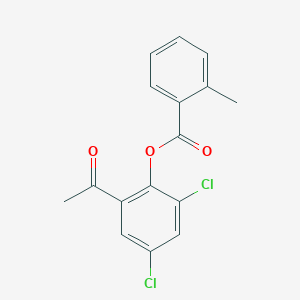
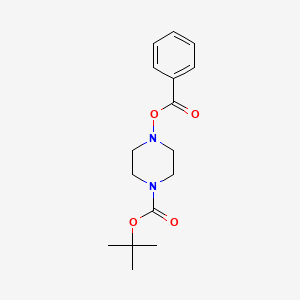
![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)

